Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 449768-33-6
VCID: VC5924128
InChI: InChI=1S/C26H35N3O6S2/c1-6-34-26(31)23-21-11-12-28(16(2)3)15-22(21)36-25(23)27-24(30)19-7-9-20(10-8-19)37(32,33)29-13-17(4)35-18(5)14-29/h7-10,16-18H,6,11-15H2,1-5H3,(H,27,30)
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Molecular Formula: C26H35N3O6S2
Molecular Weight: 549.7

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

CAS No.: 449768-33-6

Cat. No.: VC5924128

Molecular Formula: C26H35N3O6S2

Molecular Weight: 549.7

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 449768-33-6

Specification

CAS No. 449768-33-6
Molecular Formula C26H35N3O6S2
Molecular Weight 549.7
IUPAC Name ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C26H35N3O6S2/c1-6-34-26(31)23-21-11-12-28(16(2)3)15-22(21)36-25(23)27-24(30)19-7-9-20(10-8-19)37(32,33)29-13-17(4)35-18(5)14-29/h7-10,16-18H,6,11-15H2,1-5H3,(H,27,30)
Standard InChI Key UTELMMIQAVYYCK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a tetrahydrothieno[2,3-c]pyridine ring, which is substituted at the 6-position with an isopropyl group and at the 2-position with a benzamido moiety. The benzamido group is further functionalized with a 2,6-dimethylmorpholinosulfonyl substituent. This architecture positions the molecule as a hybrid of sulfonamide-based inhibitors and tetrahydrothienopyridine derivatives, both of which are known for their bioactivity in targeting enzymes and receptors .

Table 1: Key Chemical Properties

PropertyValue
CAS Number449768-33-6
Molecular FormulaC26H35N3O6S2\text{C}_{26}\text{H}_{35}\text{N}_{3}\text{O}_{6}\text{S}_{2}
Molecular Weight549.7 g/mol
IUPAC NameEthyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, beginning with the construction of the tetrahydrothieno[2,3-c]pyridine core. A method analogous to the Pictet-Spengler reaction—used for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines —may be adapted. Key steps include:

  • Ring Formation: Cyclization of 2-thiophene ethylamine derivatives with formaldehyde under controlled thermal conditions (50–55°C) to generate the tetrahydrothienopyridine scaffold .

  • Sulfonylation: Introduction of the 4-((2,6-dimethylmorpholino)sulfonyl)benzamido group via nucleophilic aromatic substitution or coupling reactions.

  • Esterification: Attachment of the ethyl carboxylate group at the 3-position using ethyl chloroformate or similar reagents.

Table 2: Critical Reaction Parameters

StepConditionsYield Optimization Strategies
Cyclization50–55°C, 20–30 h, aqueous formaldehydeProlonged reaction time enhances purity
SulfonylationDichloroethane solvent, room temperatureUse of anhydrous conditions minimizes hydrolysis
PurificationChromatography (silica gel)Gradient elution improves resolution

Mechanistic Insights and Biological Targets

Receptor Modulation

Structural analogs of tetrahydrothienopyridines, such as clopidogrel derivatives, exhibit affinity for adenosine diphosphate (ADP) receptors in platelets . While direct evidence for this compound’s receptor activity is lacking, its isopropyl and morpholino substituents may enhance selectivity for G-protein-coupled receptors (GPCRs) involved in cardiovascular or neurological pathways .

Challenges and Future Directions

Synthetic Scalability

Current methods require chromatographic purification, which is impractical for large-scale production. Future work may explore catalytic asymmetric synthesis or flow chemistry to improve efficiency .

Toxicity Profiling

Preliminary cytotoxicity data are unavailable. Studies using HepG2 cells or zebrafish models are needed to assess hepatotoxicity and teratogenicity.

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